3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, a benzodioxole moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzodioxole moiety, and the attachment of the chlorophenyl group. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions to attach the benzodioxole group to the quinazolinone core.
Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions, where the chlorophenyl group is introduced using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a benzodioxole moiety, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H17ClN2O3S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2O3S/c24-17-5-3-4-16(10-17)13-30-23-25-19-7-2-1-6-18(19)22(27)26(23)12-15-8-9-20-21(11-15)29-14-28-20/h1-11H,12-14H2 |
InChI Key |
XYYBFHVOBHABJF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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